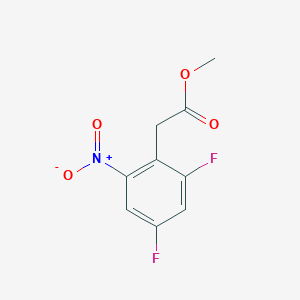

Methyl 2,4-difluoro-6-nitrophenylacetate

Beschreibung

Eigenschaften

CAS-Nummer |

1806313-82-5 |

|---|---|

Molekularformel |

C9H7F2NO4 |

Molekulargewicht |

231.15 g/mol |

IUPAC-Name |

methyl 2-(2,4-difluoro-6-nitrophenyl)acetate |

InChI |

InChI=1S/C9H7F2NO4/c1-16-9(13)4-6-7(11)2-5(10)3-8(6)12(14)15/h2-3H,4H2,1H3 |

InChI-Schlüssel |

ZOSOKJSHZQYOFQ-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=C(C=C(C=C1F)F)[N+](=O)[O-] |

Kanonische SMILES |

COC(=O)CC1=C(C=C(C=C1F)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2,4-difluoro-6-nitrophenylacetate

Abstract

Methyl 2,4-difluoro-6-nitrophenylacetate is a highly functionalized aromatic compound that serves as a critical building block for complex molecular architectures in pharmaceutical and agrochemical research. The strategic placement of two fluorine atoms and a nitro group on the phenylacetic acid scaffold imparts unique electronic properties and metabolic stability, making it a valuable intermediate in drug discovery programs. This guide provides a comprehensive overview of a robust synthetic pathway to this molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and a complete workflow for its structural characterization using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this key synthetic intermediate.

Introduction: Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the phenylacetic acid motif is a common scaffold found in numerous therapeutic agents. The title compound, Methyl 2,4-difluoro-6-nitrophenylacetate, combines these features with a synthetically versatile nitro group, which can be readily transformed into other functional groups, such as amines, enabling further molecular elaboration.

The strategic substitution pattern—two electron-withdrawing fluorine atoms and a powerful nitro group—activates the aromatic ring for subsequent chemical modifications while also influencing the molecule's conformation and electronic distribution. This makes it an ideal precursor for constructing novel heterocyclic systems or for use in cross-coupling reactions to build molecular complexity. This guide eschews a generic template to provide a focused, logical narrative from synthesis to validation, reflecting the specific challenges and considerations for this compound.

Critical Safety and Handling Protocols

The synthesis of Methyl 2,4-difluoro-6-nitrophenylacetate involves hazardous materials, including strong bases and nitroaromatic compounds, which require strict adherence to safety protocols.

-

Hazard Assessment : Nitroaromatic compounds can be toxic and are often thermally sensitive.[2] Spent nitrating acid mixtures, if used in alternative syntheses, require careful neutralization before disposal.[3] All manipulations should be planned to minimize exposure and the risk of uncontrolled reactions.

-

Engineering Controls : All experimental work must be conducted within a certified chemical fume hood to prevent the inhalation of volatile reagents or dust.[4][5]

-

Personal Protective Equipment (PPE) : Standard PPE, including a flame-resistant lab coat, safety goggles with side shields, and chemical-resistant nitrile gloves, is mandatory.[6] Users should consult glove manufacturer data to ensure compatibility with the specific chemicals being handled.[4]

-

Spill & Waste Management : Spills should be contained with a non-combustible absorbent material like sand or vermiculite.[3] All chemical waste, including solvents and reaction residues, is considered hazardous and must be collected in properly labeled containers for disposal according to institutional and regulatory guidelines.[3]

A Robust Synthetic Pathway: Rationale and Design

A logical and efficient synthesis of the target compound begins with a commercially available, highly activated aromatic precursor. The chosen strategy leverages a classic Nucleophilic Aromatic Substitution (SNAr) reaction, followed by standard organic transformations.

Rationale for the Chosen Route:

The synthetic design prioritizes efficiency, scalability, and the use of well-established, high-yielding reactions. The starting material, 1,2,3-trifluoro-5-nitrobenzene, is an ideal substrate. The fluorine atom at the C1 position is highly activated towards nucleophilic substitution due to the strong electron-withdrawing effects of the nitro group (ortho) and the two other fluorine atoms (ortho and para). This regioselectivity is key to the success of the first step. The subsequent hydrolysis, decarboxylation, and esterification are robust transformations with extensive literature precedent.

Overall Reaction Scheme:

The synthesis proceeds in three distinct stages:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 1,2,3-trifluoro-5-nitrobenzene with a malonate ester carbanion to install the carbon framework.

-

Hydrolysis & Decarboxylation: Saponification of the malonate esters followed by acidification and heating to yield the phenylacetic acid derivative.

-

Fischer Esterification: Conversion of the resulting carboxylic acid to the final methyl ester product.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(2,4-difluoro-6-nitrophenyl)malonate

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and anhydrous dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add diethyl malonate (1.1 eq.) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of 1,2,3-trifluoro-5-nitrobenzene (1.0 eq.) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 2,4-Difluoro-6-nitrophenylacetic Acid

-

In a round-bottom flask, dissolve the purified diethyl malonate adduct from the previous step in ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl).

-

Gently heat the acidified mixture to 50-60 °C for 1-2 hours to promote decarboxylation, which is evidenced by the evolution of CO₂ gas.

-

Cool the mixture to room temperature. The product may precipitate out of solution. If not, extract with ethyl acetate.

-

Collect the solid by filtration or, if extracted, dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude carboxylic acid.

Protocol 3: Synthesis of Methyl 2,4-difluoro-6-nitrophenylacetate

-

Combine the crude 2,4-difluoro-6-nitrophenylacetic acid and a large excess of methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound as a pure solid.

Comprehensive Characterization and Structural Validation

Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic techniques. Each method provides complementary information, leading to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.8 - 8.0 | td | JH-F ≈ 8-9, JH-H ≈ 2-3 | 1H | Ar-H (H5) |

| ~ 7.4 - 7.6 | dd | JH-F ≈ 9-10, JH-H ≈ 2-3 | 1H | Ar-H (H3) |

| ~ 3.9 - 4.1 | s | - | 2H | -CH₂ -COOCH₃ |

| ~ 3.7 - 3.8 | s | - | 3H | -COOCH₃ |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state. The presence of C-F coupling is a key diagnostic feature.[7][8]

| Predicted Chemical Shift (δ, ppm) | Coupling Constant (JC-F, Hz) | Assignment |

| ~ 168 - 170 | - | C =O (Ester) |

| ~ 160 - 163 (dd) | J ≈ 250-260, J ≈ 12-15 | C -F (C2 or C4) |

| ~ 158 - 161 (dd) | J ≈ 255-265, J ≈ 13-16 | C -F (C4 or C2) |

| ~ 145 - 148 (d) | J ≈ 8-10 | C -NO₂ (C6) |

| ~ 125 - 128 (dd) | J ≈ 4-6, J ≈ 2-3 | C -H (C3) |

| ~ 115 - 118 (dd) | J ≈ 20-25, J ≈ 4-6 | C -H (C5) |

| ~ 112 - 115 (t) | J ≈ 25-30 | C -CH₂ (C1) |

| ~ 52 - 54 | - | O-C H₃ |

| ~ 35 - 38 | - | -C H₂- |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.[9][10]

| Predicted m/z | Ion Identity | Description |

| 233.04 | [M]⁺ | Molecular Ion (for C₉H₇F₂NO₄) |

| 202.03 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 174.04 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 154.02 | [M - NO₂ - OCH₃]⁺ | Loss of nitro and methoxy radicals |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[11]

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

| ~ 2990 - 2950 | C-H Stretch | Aliphatic (CH₂ & CH₃) |

| ~ 1740 - 1760 | C=O Stretch | Ester Carbonyl |

| ~ 1530 - 1550 | N-O Asymmetric Stretch | Nitro Group |

| ~ 1340 - 1360 | N-O Symmetric Stretch | Nitro Group |

| ~ 1250 - 1300 | C-O Stretch | Ester |

| ~ 1100 - 1200 | C-F Stretch | Aryl-Fluoride |

Conclusion

This technical guide has detailed a logical and robust multi-step synthesis for Methyl 2,4-difluoro-6-nitrophenylacetate, a valuable intermediate for pharmaceutical research. The rationale behind the chosen synthetic strategy, which leverages a highly regioselective SNAr reaction, has been thoroughly explained. The comprehensive characterization plan, utilizing NMR, MS, and IR spectroscopy, provides a validated framework for confirming the identity and purity of the final product. The detailed protocols and predictive data tables serve as a practical resource for scientists and researchers, enabling the reliable preparation of this important chemical building block while adhering to critical safety standards.

References

-

International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure. EH&S. [Link]

-

Nitration reaction safety - YouTube. (2024, June 7). YouTube. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 226 MHz, D2O, predicted) (NP0059354). Natural Products Magnetic Resonance Database. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for a scientific article. RSC.org. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0196112). Natural Products Magnetic Resonance Database. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0204560). Natural Products Magnetic Resonance Database. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0315234). Natural Products Magnetic Resonance Database. [Link]

-

SpectraBase. Methyl difluoroacetate. Wiley SpectraBase. [Link]

-

NIST. 2,4-Difluoro-6-nitroacetanilide. NIST WebBook. [Link]

-

NextSDS. METHYL 2-(2,6-DIFLUORO-3-NITROPHENYL)ACETATE — Chemical Substance Information. NextSDS. [Link]

-

Montaser, R., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1484. [Link]

-

de Assis, F. F., et al. (2022). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 15(9), 1045. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

ResearchGate. First synthetic route to pyrazole 3. ResearchGate. [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Amporndanai, K., et al. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3(3), 441-447. [Link]

-

Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319. [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Hakme, E., & Poulsen, M. E. (2021). Exact Mass Pesticide Database for use by LC-HRMS Report 6. DTU National Food Institute. [Link]

-

Michigan State University. Infrared Spectroscopy. MSU Chemistry Department. [Link]

-

Goud, B. S., & Shankaraiah, N. (2023). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 16(2), 268. [Link]

-

Riva, M., et al. (2017). Measurement of alkyl and multifunctional organic nitrates by proton-transfer-reaction mass spectrometry. Atmospheric Measurement Techniques, 10(4), 1479-1492. [Link]

-

Schjånberg, E. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Acta Chemica Scandinavica, 19, 2406-2412. [Link]

-

Smith, C. J., et al. (2015). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 80(23), 11658-11669. [Link]

-

National Center for Biotechnology Information. 2,4-Difluoro-6-nitrophenol. PubChem Compound Database. [Link]

-

Wang, Y., et al. (2019). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 10, 501. [Link]

- Google Patents. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine.

-

Baskaran, P., et al. (2025). Characterizations of 2,4-Difluroanisole-24DFANIS Organic Macro, Micro Scaled Specimen for Structural and Sensor Applications. Advanced Journal of Chemistry, Section A, 8(10), 1592-1599. [Link]

-

ResearchGate. (a) FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide.... ResearchGate. [Link]

Sources

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. pepolska.pl [pepolska.pl]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

A Comprehensive Spectroscopic and Structural Elucidation Guide: Methyl 2,4-difluoro-6-nitrophenylacetate

Abstract

This technical guide provides an in-depth analysis of the spectral characteristics of Methyl 2,4-difluoro-6-nitrophenylacetate. As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its structural features is paramount. This document serves as a key resource for researchers and scientists, offering a detailed examination of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the principles behind spectral interpretation, providing predictive data based on established spectroscopic theory and analysis of analogous structures. Methodologies for data acquisition are also detailed to ensure reproducibility and scientific rigor.

Introduction: The Importance of Spectroscopic Characterization

Methyl 2,4-difluoro-6-nitrophenylacetate is a substituted aromatic compound featuring several key functional groups: an ester, a nitro group, and two fluorine atoms on the phenyl ring. This combination of electron-withdrawing groups and a reactive ester moiety makes it a valuable building block in organic synthesis. Accurate structural confirmation is the bedrock of chemical research and development, ensuring that the material being studied is indeed the correct one. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of a molecule's structure. By synergistically interpreting data from various spectroscopic methods, we can achieve unambiguous confirmation of the molecular structure.

This guide will deconstruct the predicted spectral data for Methyl 2,4-difluoro-6-nitrophenylacetate, offering a logical framework for its interpretation. The causality behind the predicted chemical shifts, absorption frequencies, and fragmentation patterns will be explained, grounded in the fundamental principles of each technique.

Molecular Structure and Predicted Spectral Overview

The structure of Methyl 2,4-difluoro-6-nitrophenylacetate dictates its spectral properties. The phenyl ring is substituted with two fluorine atoms (at C2 and C4) and a nitro group (at C6), all of which are strongly electron-withdrawing. This electronic effect, coupled with the methyl acetate group, creates a unique electronic environment for each atom, leading to a distinct and predictable spectroscopic signature.

Figure 1: Structure of Methyl 2,4-difluoro-6-nitrophenylacetate.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum

The structure of Methyl 2,4-difluoro-6-nitrophenylacetate presents two distinct regions in the ¹H NMR spectrum: the aromatic region and the aliphatic region.

-

Aromatic Protons (H-3 and H-5): The two protons on the aromatic ring are in different chemical environments due to the asymmetrical substitution pattern. The powerful electron-withdrawing effects of the nitro and fluoro groups will shift these protons significantly downfield (higher ppm).

-

H-3: This proton is ortho to a nitro group and meta to a fluorine atom. It is expected to be the most downfield proton. It will appear as a triplet of doublets (td) or a complex multiplet due to coupling with H-5 (J-coupling) and the two fluorine atoms (through-space or J-coupling).

-

H-5: This proton is ortho to a fluorine atom and meta to the nitro group. It will also be downfield and will likely appear as a triplet of doublets (td) or a complex multiplet, coupling with H-3 and the adjacent fluorine atom.

-

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge are adjacent to the aromatic ring and the carbonyl group. They will appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift will be moderately downfield due to the influence of the adjacent electron-withdrawing groups.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment and will appear as a sharp singlet further upfield compared to the other protons.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-3 (Aromatic) | 8.0 - 8.3 | Multiplet (td) | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 7-10 Hz | 1H |

| H-5 (Aromatic) | 7.4 - 7.7 | Multiplet (td) | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 8-11 Hz | 1H |

| -CH₂- | 4.0 - 4.3 | Singlet | N/A | 2H |

| -OCH₃ | 3.7 - 3.9 | Singlet | N/A | 3H |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Methyl 2,4-difluoro-6-nitrophenylacetate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Calibration: Ensure the NMR spectrometer (e.g., 400 MHz or higher) is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

-

Referencing: Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectrum

Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically non-equivalent and should produce nine distinct signals.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the lowest field (highest ppm).[1]

-

Aromatic Carbons: The six aromatic carbons will appear in the range of ~110-165 ppm. Carbons directly attached to electronegative substituents (F, N) will have their chemical shifts significantly affected.

-

C-2, C-4, C-6: These carbons, directly bonded to fluorine and the nitro group, will show large chemical shifts and will also exhibit C-F coupling, which can broaden the signals or split them into doublets.

-

C-1, C-3, C-5: The chemical shifts of these carbons are influenced by the substituents on the ring.

-

-

Methylene Carbon (-CH₂-): This carbon will be found in the aliphatic region, shifted downfield by the adjacent aromatic ring and carbonyl group.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will be the most shielded carbon, appearing at the highest field (lowest ppm).[2]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C-2, C-4 (C-F) | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| C-6 (C-NO₂) | 145 - 150 |

| C-1 (Quaternary) | 130 - 135 |

| C-5 (Aromatic CH) | 125 - 130 |

| C-3 (Aromatic CH) | 115 - 120 |

| -OCH₃ (Methyl) | 52 - 55 |

| -CH₂- (Methylene) | 40 - 45 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

-

Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required compared to ¹H NMR.

-

Processing: The data is processed similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[3]

Predicted IR Spectrum

The IR spectrum of Methyl 2,4-difluoro-6-nitrophenylacetate will be characterized by strong absorptions corresponding to its key functional groups.

-

C=O Stretch (Ester): A very strong and sharp absorption band is expected in the region typical for ester carbonyls.

-

N-O Stretches (Nitro Group): Two distinct, strong absorption bands will be present, corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group.

-

C-F Stretches: Strong absorptions in the fingerprint region are characteristic of carbon-fluorine bonds.[4]

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are typical for the phenyl ring.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester will also be present.

Summary of Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Weak |

| C=O Ester Stretch | 1735 - 1750 | Strong, Sharp |

| Aromatic C=C Bending | 1600 - 1450 | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |

| C-O Ester Stretch | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using a Potassium Bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

-

Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The frequencies of the major absorption bands are identified and assigned to the corresponding functional groups.

Figure 2: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of Methyl 2,4-difluoro-6-nitrophenylacetate is C₉H₇F₂NO₄. The exact mass can be calculated, and the molecular ion peak should be observable, likely with low to moderate intensity depending on the ionization method.

-

Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI) will cause the molecule to fragment in predictable ways. Key fragmentation pathways would likely involve:

-

Loss of the methoxy group (-OCH₃) to give [M-31]⁺.

-

Loss of the carbomethoxy group (-COOCH₃) to give [M-59]⁺.

-

Loss of the nitro group (-NO₂) to give [M-46]⁺.

-

Cleavage of the C-C bond between the methylene group and the ring.

-

Summary of Predicted MS Data

| Ion | Formula | Predicted m/z | Comment |

| [M]⁺ | [C₉H₇F₂NO₄]⁺ | 231.03 | Molecular Ion |

| [M - OCH₃]⁺ | [C₈H₄F₂NO₃]⁺ | 200.01 | Loss of methoxy radical |

| [M - NO₂]⁺ | [C₉H₇F₂O₂]⁺ | 185.04 | Loss of nitro group |

| [M - COOCH₃]⁺ | [C₈H₄F₂NO₂]⁺ | 172.02 | Loss of carbomethoxy radical |

Experimental Protocol: Mass Spectrometry Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion for ESI-MS or via a gas chromatograph (GC) for GC-MS, which also serves as a purification step.

-

Ionization: Choose an appropriate ionization method. ESI is a soft ionization technique that often preserves the molecular ion, while EI is a higher-energy method that results in more extensive fragmentation.[5]

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating the mass spectrum.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide further structural confirmation.

Conclusion: An Integrated Approach to Structural Elucidation

The definitive structural confirmation of Methyl 2,4-difluoro-6-nitrophenylacetate relies not on a single piece of data, but on the cohesive interpretation of all spectroscopic evidence. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of the key ester, nitro, and fluoro functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation. Together, these techniques provide a robust and self-validating system for the unambiguous characterization of the target molecule, which is an indispensable step in any chemical research or drug development pipeline.

References

- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (n.d.).

- Avantor. (n.d.). Methyl 2-(4-fluoro-3-nitrophenyl)

- ChemicalBook. (n.d.). 2-FLUORO-6-NITRO-PHENYLAMINE synthesis.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0236509).

- National Center for Biotechnology Information. (n.d.).

- Sigma-Aldrich. (n.d.). Methyl 2-(4-nitrophenyl)

- National Institute of Standards and Technology. (n.d.). 2,4-Difluoro-6-nitroacetanilide. NIST Chemistry WebBook.

- NextSDS. (n.d.). METHYL 2-(2,6-DIFLUORO-3-NITROPHENYL)

- Thermo Fisher Scientific. (n.d.). Highly Selective Detection and Identification of Nitrofuran Metabolites in Honey Using LC-MS/MS.

- OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry.

- SciSpace. (n.d.). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides.

- Chemsrc. (2025, August 26). METHYL 2-(4-FLUORO-3-NITROPHENYL)

- ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.

- National Center for Biotechnology Information. (n.d.). Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks.

- Ionicon Analytik. (2017, April 18). Measurement of alkyl and multifunctional organic nitrates by proton-transfer-reaction mass spectrometry.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- AiFChem. (2025, October 27). Methyl 2-(4-nitrophenyl)

- Sigma-Aldrich. (n.d.). Methyl (2-nitro-4-trifluoromethylphenyl)

- Journal of Pharmaceutical Research International. (2023, March 4). Infrared Spectroscopic Study of Binding Interaction of Metal Complexes with Mefenamic Acid (MFA).

- National Center for Biotechnology Information. (n.d.). FeN4 Environments upon Reduction: A Computational Analysis of Spin States, Spectroscopic Properties, and Active Species.

Sources

Methyl 2,4-difluoro-6-nitrophenylacetate: Chemical Profiling, Mechanistic Reactivity, and Synthetic Applications in Advanced Drug Discovery

Executive Summary

As modern drug discovery increasingly relies on highly functionalized, metabolically stable scaffolds, Methyl 2,4-difluoro-6-nitrophenylacetate (CAS: 1806313-82-5) has emerged as a critical building block[1]. Characterized by its precise halogenation and orthogonal reactive groups, this compound is primarily utilized as an advanced precursor for the synthesis of 4,6-difluoroindolin-2-one (oxindole) derivatives. These oxindole cores are ubiquitous in the architecture of multi-targeted receptor tyrosine kinase (RTK) inhibitors. This whitepaper dissects the physicochemical properties, mechanistic causality of its structural design, and validated experimental workflows for its application in pharmaceutical synthesis.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical metrics of this building block is essential for predicting its behavior in both synthetic workflows and downstream biological environments.

| Parameter | Specification |

| IUPAC Name | Methyl 2-(2,4-difluoro-6-nitrophenyl)acetate |

| CAS Number | 1806313-82-5 |

| Molecular Formula | C9H7F2NO4 |

| Molecular Weight | 231.15 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 (4 from NO₂ group, 2 from ester) |

| Rotatable Bonds | 3 |

| Predicted State | Solid (at standard temperature and pressure) |

Data supported by structural analysis and chemical databases[2].

Structural Significance & Mechanistic Causality

As an Application Scientist, it is crucial to understand why this specific substitution pattern is chosen rather than simply how to use it. Every functional group on this molecule serves a deliberate, mechanistic purpose in drug design.

The 2,4-Difluoro Motif: Metabolic and Electronic Tuning

In medicinal chemistry, fluorine is rarely added by accident. The 2,4-difluoro substitution on the phenylacetate core serves a dual purpose:

-

Metabolic Shielding: It sterically and electronically blocks cytochrome P450-mediated aromatic oxidation at the 4- and 6-positions of the resulting oxindole, which are notorious metabolic soft spots.

-

Electronic Inductive Effects (-I): The extreme electronegativity of the fluorine atoms exerts a strong electron-withdrawing pull on the aromatic ring. Upon cyclization to an oxindole, this significantly lowers the pKa of the lactam NH, thereby enhancing its hydrogen-bond donating capability—a critical interaction required to anchor the molecule into the ATP-binding hinge region of kinases.

The 6-Nitro and Methyl Acetate Synergy: A Masked Reactive Pair

The ortho-relationship between the nitro group and the methyl acetate side chain is a classic example of a "masked" reactive pair designed for cascade cyclization[3].

-

The Nitro Group: Acts as a stable, masked amine. It is inert to many upstream cross-coupling conditions but smoothly unmasks an aniline nucleophile upon exposure to mild reductants.

-

The Methyl Ester: Provides the C2-C3 carbon framework for a 5-membered lactam ring. The choice of a methyl ester (over a bulkier tert-butyl ester) ensures that the leaving group (methanol) is small and easily expelled[4]. This drives the thermodynamic formation of the oxindole without the need for harsh acidic deprotection or expensive peptide coupling reagents.

Experimental Workflows & Logical Relationships

The primary synthetic utility of Methyl 2,4-difluoro-6-nitrophenylacetate is its conversion into a fluorinated oxindole scaffold. The logical progression of this transformation is mapped below.

Synthetic workflow from Methyl 2,4-difluoro-6-nitrophenylacetate to fluorinated RTK inhibitors.

Experimental Protocols: Reductive Cyclization

Objective: Convert Methyl 2,4-difluoro-6-nitrophenylacetate to 4,6-difluoroindolin-2-one via a one-pot reduction and intramolecular aminolysis[4].

Causality Check: Why use Catalytic Hydrogenation (Pd/C in EtOH) instead of Iron/Acetic Acid? While Fe/AcOH is a classic nitro-reduction method, the acidic aqueous conditions risk hydrolyzing the methyl ester to a free carboxylic acid. This would stall the cascade, requiring an additional step with a coupling agent (e.g., HATU) to close the lactam ring. Catalytic hydrogenation in anhydrous ethanol ensures the ester remains intact until the newly formed aniline nitrogen attacks the carbonyl carbon, cleanly expelling methanol[4].

Step-by-Step Methodology

-

Reaction Setup: Charge a flame-dried round-bottom flask with Methyl 2,4-difluoro-6-nitrophenylacetate (1.0 eq, e.g., 5.0 g, 21.6 mmol). Dissolve the substrate in anhydrous ethanol (0.2 M, ~108 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight, 0.5 g) under an inert argon atmosphere to prevent solvent ignition.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2 ) three times. Equip the flask with a hydrogen balloon (or attach to a Parr hydrogenator at 30 psi). Stir vigorously at room temperature for 4–6 hours.

-

Thermal Lactamization: If LC-MS indicates the presence of the uncyclized aniline intermediate ( [M+H]+=202.1 ), attach a reflux condenser and heat the reaction mixture to 70°C for 2 hours to drive the expulsion of methanol and complete the lactamization.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the filter cake dry completely under vacuum while saturated with ethanol). Wash the Celite pad with hot ethanol (50 mL).

-

Purification: Concentrate the filtrate in vacuo to yield the crude 4,6-difluoroindolin-2-one. Recrystallize from hot ethyl acetate/hexanes to afford the pure product.

Analytical Characterization Standards

To ensure a self-validating system, researchers must track the reaction progress using the following analytical benchmarks:

-

LC-MS Tracking:

-

Starting Material: [M+H]+=232.1 (Note: Nitro compounds often ionize poorly; [M+Na]+=254.1 may be more prominent).

-

Product (4,6-Difluoroindolin-2-one): [M+H]+=170.1 .

-

-

1H NMR (400 MHz, DMSO-d6) Benchmarks:

-

Starting Material Validation: Look for the distinct methoxy singlet ( δ ~3.65 ppm, 3H) and the aliphatic methylene bridge ( δ ~3.95 ppm, 2H).

-

Product Validation: Successful cyclization is confirmed by the complete disappearance of the methoxy singlet and the appearance of a highly deshielded, broad singlet corresponding to the lactam NH ( δ ~10.60 ppm, 1H).

-

References

-

PIII/PV=O-Catalyzed Cascade Synthesis of N-Functionalized Azaheterocycles Source: National Institutes of Health (NIH) / PMC URL:[Link]

- US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles Source: Google Patents URL

Sources

- 1. 543683-33-6|tert-Butyl 2-(2-fluoro-4-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

- 2. chem-space.com [chem-space.com]

- 3. PIII/PV=O-Catalyzed Cascade Synthesis of N-Functionalized Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles - Google Patents [patents.google.com]

reactivity and stability of Methyl 2,4-difluoro-6-nitrophenylacetate

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2,4-difluoro-6-nitrophenylacetate

Abstract

This technical guide provides a comprehensive analysis of Methyl 2,4-difluoro-6-nitrophenylacetate, a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The guide delves into the molecule's core physicochemical properties, proposes a robust synthetic pathway, and offers a detailed examination of its chemical reactivity, stability, and degradation profiles. Particular emphasis is placed on the interplay between the electron-withdrawing nitro and fluoro groups and the ester moiety, which dictates the compound's behavior in various chemical environments. Methodologies for safe handling, storage, and disposal are also outlined, drawing from data on structurally analogous compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: A Molecule of High Potential

Methyl 2,4-difluoro-6-nitrophenylacetate is a substituted phenylacetate derivative characterized by a unique electronic landscape. The aromatic ring is rendered exceptionally electron-deficient by the presence of three potent electron-withdrawing groups: a nitro group ortho to the acetate substituent, and two fluoro groups at the C4 and C2 positions. This electronic configuration is the primary determinant of the molecule's reactivity, making it a valuable synthon for introducing complex aromatic moieties into larger molecules.

In the context of drug discovery, such "electronically-activated" scaffolds are of paramount importance. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical transformations, most notably its reduction to a primary amine—a common pharmacophore. The methyl ester provides an additional site for modification or can act as a pro-drug feature. Understanding the delicate balance of reactivity and stability is therefore critical for its effective application.

Physicochemical and Safety Data

While specific experimental data for Methyl 2,4-difluoro-6-nitrophenylacetate is not broadly published, its properties can be reliably inferred from structurally related compounds.

| Property | Value / Information | Source Analogy |

| Molecular Formula | C₉H₇F₂NO₄ | - |

| Molecular Weight | 231.15 g/mol | - |

| Appearance | Expected to be a pale-yellow to brown solid or oil | [1] |

| Purity | Typically >95% for research-grade chemicals | [2][3] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [1][4][5] |

| Hazard Summary | Causes serious eye irritation. May cause skin and respiratory irritation. | [4] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [4][6] |

| Hazardous Combustion | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen fluoride. | [4][6] |

Synthesis and Characterization

The synthesis of Methyl 2,4-difluoro-6-nitrophenylacetate logically proceeds from commercially available fluorinated nitroaromatics. The most plausible route involves a nucleophilic aromatic substitution (SₙAr) reaction.

Proposed Synthetic Pathway

The pathway leverages the high electrophilicity of a 1,3-difluoro-5-nitrobenzene precursor, allowing for substitution by a malonate ester, followed by hydrolysis and decarboxylation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Guideline

This protocol is a representative procedure based on established methods for similar transformations.[7]

-

Step 1: Malonate Addition.

-

To a solution of 1,3,5-trifluoro-2-nitrobenzene (1.0 equiv) in anhydrous Dimethylformamide (DMF), add dimethyl malonate (1.1 equiv) and anhydrous potassium carbonate (3.0 equiv).

-

Stir the mixture vigorously at room temperature for 12-18 hours under an inert atmosphere (e.g., Nitrogen).

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Dimethyl 2-(2,4-difluoro-6-nitrophenyl)malonate.

-

-

Step 2: Decarboxylation.

-

Dissolve the crude malonate from Step 1 in Dimethyl sulfoxide (DMSO).

-

Add a small amount of water (2.0 equiv) and sodium chloride (1.2 equiv).

-

Heat the mixture to 140-160 °C and maintain for 2-4 hours, monitoring for the evolution of CO₂.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product, Methyl 2,4-difluoro-6-nitrophenylacetate.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected spectral data, based on analogous compounds[7][8], would include:

-

¹H NMR: Signals corresponding to the aromatic protons, the methylene (CH₂) protons adjacent to the carbonyl group, and the methyl (CH₃) protons of the ester.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons.

-

¹⁹F NMR: Two distinct signals for the non-equivalent fluorine atoms.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic stretches for the C=O (ester), C-F, and N-O (nitro) bonds.

Chemical Reactivity: A Tale of Three Functional Groups

The reactivity of Methyl 2,4-difluoro-6-nitrophenylacetate is dominated by the electrophilic nature of its aromatic ring and the susceptibility of the ester and nitro groups to nucleophilic attack and reduction, respectively.

The Electron-Deficient Aromatic Ring: SₙAr Reactions

The primary mode of reactivity for the aromatic core is Nucleophilic Aromatic Substitution (SₙAr). The strong electron-withdrawing effect of the nitro group and the two fluorine atoms makes the ring highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiolates).

-

Regioselectivity: The fluorine atom at the C4 position (para to the nitro group) is the most likely site for substitution. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. Attack at the C2 position (ortho to the nitro group) is also possible but generally less favored due to steric hindrance from the adjacent acetate group.

Caption: General workflow for an SₙAr reaction on the title compound.

The Ester Moiety: Hydrolysis and Transformations

The methyl ester group behaves as a typical ester, albeit with enhanced reactivity due to the electron-withdrawing nature of the ring, which makes the carbonyl carbon more electrophilic.

-

Base-Catalyzed Hydrolysis: The compound is expected to be unstable in the presence of strong bases (e.g., NaOH, KOH), which will rapidly hydrolyze the ester to the corresponding carboxylate salt.[9] This reaction is generally irreversible.

-

Acid-Catalyzed Hydrolysis: Reversible hydrolysis can be achieved under strong acidic conditions with an excess of water.

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst will lead to the corresponding ester.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this may also reduce the nitro group.

Caption: Mechanism of base-catalyzed ester hydrolysis.

The Nitro Group: A Gateway to Amines

The nitro group is a versatile functional group primarily used as a precursor to an aniline derivative.

-

Reduction: The nitro group can be selectively reduced to a primary amine (-NH₂) under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), or using metals in acidic media (e.g., SnCl₂, Fe/HCl).[10] This transformation is fundamental in the synthesis of pharmaceuticals and other fine chemicals.

Stability and Degradation

The stability of the compound is a critical consideration for its storage and application.

-

Thermal Stability: As with many nitroaromatic compounds, it may be thermally sensitive and could decompose energetically at elevated temperatures. Avoid excessive heating.

-

Chemical Instability:

-

Basic Conditions: Highly unstable due to rapid ester hydrolysis.

-

Acidic Conditions: Moderately stable, but prolonged exposure to strong, hot acid will lead to hydrolysis.

-

Nucleophiles: Unstable in the presence of nucleophiles, which will engage in SₙAr reactions.

-

-

Environmental Degradation: Nitrophenols and their derivatives are known environmental contaminants. Degradation can occur through microbial pathways, which often involve the reduction of the nitro group and subsequent ring cleavage.[11][12] Photochemical degradation initiated by atmospheric OH radicals is another potential pathway, though the compound's low volatility may limit this unless aerosolized.[13]

Safe Handling and Storage

Adherence to good laboratory practice is essential when working with this compound.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood.[4]

-

Spill & Release Measures: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4] Avoid generating dust if it is a solid.

-

Storage: Keep the container tightly sealed and store in a cool, dry, and dark place away from incompatible materials like strong bases and oxidizing agents.[1][5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[4][6]

Applications in Research and Development

Methyl 2,4-difluoro-6-nitrophenylacetate is not an end-product but a valuable intermediate. Its utility stems from its pre-installed functionality, which allows for rapid diversification.

-

Scaffold for Medicinal Chemistry: It serves as an excellent starting point for synthesizing libraries of compounds. The amine generated from nitro reduction can be acylated, alkylated, or used in cyclization reactions to build heterocyclic systems common in drug candidates.

-

Probing Structure-Activity Relationships (SAR): The SₙAr reactivity allows for the systematic introduction of various substituents at the C4 position, enabling chemists to probe how different functional groups impact a molecule's biological activity. This is a core tenet of the hit-to-lead optimization process in drug discovery.[14]

-

"Magic Methyl" Effects: While this molecule contains a methyl ester, the broader concept of methylation is crucial in drug design. The strategic placement of methyl groups can profoundly alter a drug's potency and pharmacokinetic properties, a phenomenon often called the "magic methyl" effect.[15][16] This scaffold provides a platform to build upon and explore such effects.

Conclusion

Methyl 2,4-difluoro-6-nitrophenylacetate is a reactive and versatile chemical intermediate. Its stability is highly dependent on the chemical environment, with marked sensitivity to bases and nucleophiles. The compound's reactivity is characterized by the electrophilic nature of the aromatic ring (undergoing SₙAr), the standard reactions of the ester group (hydrolysis, reduction), and the utility of the nitro group as a precursor to an amine. A thorough understanding of these properties, as detailed in this guide, is essential for its successful and safe utilization in synthetic chemistry and drug development programs.

References

-

Fisher Scientific. (n.d.). Safety Data Sheet: Methyl nitroacetate. Retrieved from Fisher Scientific.[4]

-

Cayman Chemical. (2025, October 1). Safety Data Sheet: 4-Nitrophenyl Palmitate. Retrieved from Cayman Chemical.

-

Fisher Scientific. (n.d.). Safety Data Sheet: Methyl difluoroacetate. Retrieved from Fisher Scientific.[6]

-

ECHEMI. (n.d.). Methyl p-nitrophenylacetate SDS, 2945-08-6 Safety Data Sheets. Retrieved from ECHEMI.[5]

-

Sigma-Aldrich. (n.d.). Methyl 2-(4-nitrophenyl)acetate. Retrieved from Sigma-Aldrich.[1]

-

ChemicalBook. (n.d.). 2-FLUORO-6-NITRO-PHENYLAMINE synthesis. Retrieved from ChemicalBook.[17]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270191, Methyl p-nitrophenylacetate. PubChem.[8]

-

Avantor. (n.d.). Methyl 2-(4-fluoro-3-nitrophenyl)acetate 98%. Retrieved from Avantor.[18]

-

Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H₂O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry.[9]

-

Hylton, R. K., et al. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules.[19]

-

National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central.[7]

-

NextSDS. (n.d.). METHYL 2-(2,6-DIFLUORO-3-NITROPHENYL)ACETATE — Chemical Substance Information. Retrieved from NextSDS.[20]

-

AiFChem. (2025, October 27). 2945-08-6 | Methyl 2-(4-nitrophenyl)acetate. Retrieved from AiFChem.[2]

-

de Assis, L. C., et al. (n.d.). The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed Central.[15]

-

Editorial. (n.d.). Methyl-Containing Pharmaceuticals. PubMed Central.[16]

-

The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from The Royal Society of Chemistry.[21]

-

Chemsrc. (2025, August 26). METHYL 2-(4-FLUORO-3-NITROPHENYL)ACETATE | CAS#:226888-37-5. Retrieved from Chemsrc.[3]

-

ChemScene. (n.d.). Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate. Retrieved from ChemScene.[22]

-

Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Bacterial degradation of nitrophenols and their derivatives. Journal of Hazardous Materials, 266, 42-59.[11]

-

Crawley, M. L., & Trost, B. M. (Eds.). (n.d.). APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. John Wiley & Sons.[14]

-

Simson Pharma Limited. (n.d.). Methyl 2-(4-nitrophenyl)acetate | CAS No- 2945-08-6. Retrieved from Simson Pharma Limited.

-

Google Patents. (n.d.). CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine. Retrieved from Google Patents.[10]

-

Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.[23]

-

Palm, W. U., et al. (2011). Degradation of the pesticide primisulfuron-methyl in the aerosol-borne state by OH radicals. Proceedings of the 3rd International Conference on Environmental Management, Engineering, Planning and Economics (CEMEPE 2011) & SECOTOX Conference.[13]

-

Weber, D. C., et al. (n.d.). Methyl 2,4,6-decatrienoates Attract Stink Bugs and Tachinid Parasitoids. ResearchGate.[24]

-

Zhang, J. J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology.[12]

Sources

- 1. Methyl 2-(4-nitrophenyl)acetate | 2945-08-6 [sigmaaldrich.com]

- 2. 2945-08-6 | Methyl 2-(4-nitrophenyl)acetate - AiFChem [aifchem.com]

- 3. METHYL 2-(4-FLUORO-3-NITROPHENYL)ACETATE | CAS#:226888-37-5 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl p-nitrophenylacetate | C9H9NO4 | CID 270191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]

- 11. Bacterial degradation of nitrophenols and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. people.uniurb.it [people.uniurb.it]

- 15. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 18. vwr.com [vwr.com]

- 19. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate | MDPI [mdpi.com]

- 20. nextsds.com [nextsds.com]

- 21. rsc.org [rsc.org]

- 22. chemscene.com [chemscene.com]

- 23. orgsyn.org [orgsyn.org]

- 24. researchgate.net [researchgate.net]

The Strategic Utility of Fluorinated Nitrophenylacetate Derivatives in Modern Chemical Biology and Synthetic Chemistry

Executive Summary

As a Senior Application Scientist, I frequently evaluate reagents not just for their theoretical utility, but for their kinetic reliability and thermodynamic driving forces in complex systems. Fluorinated nitrophenylacetate derivatives—most notably 4-nitrophenyl trifluoroacetate (PNPTFA) and [18F]-fluoro-nitrophenyl esters —represent a masterclass in electronic tuning. By incorporating highly electronegative fluorine atoms into the nitrophenylacetate scaffold, we fundamentally alter the electrophilicity of the ester carbonyl and the pKa of the leaving group.

This technical guide explores the core applications of these derivatives across three critical domains: precision peptide synthesis, mechanistic enzymology, and positron emission tomography (PET) radiochemistry.

Precision Peptide Synthesis and Bioconjugation

Standard carbodiimide coupling (e.g., EDC/NHS) often suffers from urea byproducts, competitive hydrolysis, and racemization. By utilizing PNPTFA, we bypass the carbodiimide intermediate entirely[1]. PNPTFA acts as a highly efficient transesterification reagent, converting carboxylic acids into stable, yet highly reactive 4-nitrophenyl active esters[2].

The Causality of Transesterification

The reaction proceeds via a highly reactive mixed anhydride intermediate. The extreme electron-withdrawing nature of the trifluoromethyl group makes the PNPTFA carbonyl highly susceptible to nucleophilic attack by a deprotonated carboxylic acid. This intermediate rapidly collapses, driven forward thermodynamically by the expulsion of the stable trifluoroacetate anion, yielding the desired active ester[3]. This method is particularly valuable for on-resin cyclization of homodetic cyclic peptides, where standard coupling agents fail due to steric hindrance[4].

Mechanism of active ester generation via PNPTFA transesterification.

Protocol: Synthesis of 4-Nitrophenyl Active Esters using PNPTFA

This protocol is designed as a self-validating system, utilizing visual cues to confirm intermediate formation[3].

-

Preparation : Dissolve the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions are critical. Water will competitively attack the hyper-reactive PNPTFA, leading to premature hydrolysis.

-

-

Base Addition : Add anhydrous pyridine (2.0 eq).

-

Causality: Pyridine serves a dual purpose: it deprotonates the carboxylic acid to enhance its nucleophilicity and neutralizes the trifluoroacetic acid generated during the reaction, preventing acidic degradation of the product.

-

-

Activation : Add PNPTFA (1.1 eq) dropwise at 0 °C, then allow the reaction to warm to room temperature.

-

Self-Validation Check : Monitor the reaction visually and via TLC. The reaction mixture will temporarily develop a distinct yellow hue.

-

Causality: This color change is a self-validating indicator of the transient release of the 4-nitrophenolate anion (which absorbs strongly at ~400 nm) during the mixed anhydride intermediate phase.

-

-

Workup : Wash the organic layer with 1N HCl (to extract the pyridine) followed by saturated NaHCO3. Dry over Na2SO4 and concentrate under vacuum.

Mechanistic Enzymology and Transition State Profiling

In enzymology, understanding the transition state of ester hydrolysis is paramount for designing inhibitors. PNPTFA is an exceptionally sensitive probe for mapping active-site water networks and measuring kinetic isotope effects[5].

Because the CF3 group drastically increases the electrophilicity of the carbonyl carbon, it lowers the activation energy required for nucleophilic attack by water or enzyme active-site serines. Computational and experimental kinetics have demonstrated that the hydrolysis of PNPTFA relies heavily on highly structured water networks to stabilize the charge of the transition state[5].

Table 1: Thermodynamic and Kinetic Parameters of PNPTFA Hydrolysis

| Parameter | Value | Scientific Significance |

| Reaction Order (w.r.t Water) | ~3 | Indicates a highly structured, multi-molecule water network is required for transition state stabilization[5]. |

| Transition State Enthalpy | -5.3 kcal/mol | Measured relative to reactants with a 5-water ring, demonstrating thermal accessibility under physiological conditions[5]. |

Molecular Imaging and PET Radiochemistry

Beyond in vitro synthesis, fluorinated nitrophenylacetates are critical in in vivo diagnostics. Specifically, [18F]-labeled fluoro-nitrophenyl esters are utilized as prosthetic groups for radiolabeling complex biomolecules, such as cystine knot peptides used to detect integrin αvβ6 in cancer and idiopathic pulmonary fibrosis[6].

For in vivo imaging, the nitrophenyl ester acts as an optimal leaving group. It is stable enough to survive HPLC purification but reactive enough to conjugate rapidly with peptide amines at 37 °C—a critical requirement given the short 109.7-minute half-life of Fluorine-18[6].

Workflow for 18F-radiolabeling of peptides using a fluoro-nitrophenyl ester prosthetic group.

Protocol: Radiolabeling Peptides via[18F]Fluoro-nitrophenyl Esters

-

Prosthetic Group Synthesis : Generate the[18F]fluoro-nitrophenyl ester ([18F]NPE) via nucleophilic substitution of the corresponding precursor with cyclotron-produced [18F]fluoride[6].

-

Purification : Purify[18F]NPE using semi-preparative RP-HPLC (90% acetonitrile, 0.1% TFA gradient).

-

Causality: Removing unreacted [18F]fluoride and non-radioactive precursors is mandatory to prevent competitive binding at the target site, ensuring the high specific activity required for PET imaging[6].

-

-

Conjugation : Dilute the purified [18F]NPE and incubate with the target peptide (e.g., R01-MG) in a mildly basic buffer (pH 8.5) at 37 °C for 30 minutes.

-

Causality: The basic pH ensures the ε-amino groups of lysine residues are deprotonated (nucleophilic) to attack the ester carbonyl, displacing the nitrophenol leaving group[6].

-

-

Final Isolation : Purify the final [18F]-labeled tracer via a PD-10 size exclusion column to remove free [18F]NPE and residual salts[6].

Table 2: In Vivo Biodistribution of[18F]FP-R01-MG-F2 (Integrin αvβ6 PET Tracer)

| Tissue / Tumor Model | Tracer Uptake (%ID/g) | Clinical Relevance |

| αvβ6-Positive Tumor | ~3.5 | Demonstrates high-affinity targeting of dysregulated integrins in cancer models[6]. |

| αvβ6-Negative Tumor | ~0.5 | Confirms target specificity and low background retention[6]. |

| Kidneys (Clearance) | ~15.0 (SUVmean) | Indicates rapid renal clearance, which is highly favorable for achieving high-contrast images[6]. |

Conclusion

The strategic application of fluorinated nitrophenylacetate derivatives bridges the gap between physical organic chemistry and translational medicine. Whether exploiting the hyper-reactivity of PNPTFA to trap transient kinetic states and generate active esters, or leveraging [18F]NPE to map dysregulated integrins in vivo, the precise tuning of electronic effects within this scaffold remains an indispensable tool for the modern researcher.

References

- Source: chemimpex.

- Source: mdpi.

- Source: nih.

- How to choose Amidation Reagents?

- Source: nih.

- Source: thieme-connect.

Sources

- 1. How to choose Amidation Reagents? | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An Efficient Synthesis of 5-Amido-3-Hydroxy-4-Pyrones as Inhibitors of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of integrin αvβ6 cystine knot PET tracers to detect cancer and idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review on the Synthesis of Substituted Nitrophenylacetates: Mechanistic Insights and Methodological Advances

Executive Summary

Substituted nitrophenylacetates (e.g., 4-nitrophenyl acetate, 2,4-dinitrophenyl acetate) are indispensable molecular tools in synthetic chemistry and biochemistry. Characterized by their highly electrophilic carbonyl centers, these compounds serve as premium "active esters" for acyl transfer reactions, peptide coupling, and as chromogenic substrates for quantifying esterase and lipase activity. This technical guide synthesizes the mechanistic rationale, classical organocatalytic methods, and modern green-chemistry protocols for the synthesis of substituted nitrophenylacetates, providing drug development professionals with a self-validating framework for experimental design.

Introduction & Mechanistic Rationale

The synthesis of substituted nitrophenylacetates fundamentally relies on nucleophilic acyl substitution. However, the unique electronic environment of the nitrophenyl ring complicates direct esterification. The nitro group ( −NO2 ) is strongly electron-withdrawing via both inductive and resonance effects. This significantly lowers the pKa of the phenolic hydroxyl (e.g., 4-nitrophenol has a pKa of ~7.15), making the resulting phenoxide an exceptionally stable leaving group. While this stability is exactly what makes nitrophenylacetates excellent acylating agents, it simultaneously renders the neutral nitrophenol a remarkably poor nucleophile.

Consequently, uncatalyzed esterification is kinetically unfavorable. Efficient synthesis requires either the generation of a highly reactive acylating intermediate or the use of basic conditions to deprotonate the phenol into the more nucleophilic phenoxide anion. Modern synthetic modalities achieve this through hypernucleophilic organocatalysis, carbodiimide-mediated coupling, or advanced solid-supported green chemistry.

Catalytic Modalities & Synthesis Strategies

Base-Catalyzed Acylation (Organocatalysis)

The most ubiquitous approach utilizes acetic anhydride activated by tertiary amine organocatalysts, such as 4-dimethylaminopyridine (DMAP) or pyridine. As demonstrated by1, pyridine acts as a nucleophilic catalyst that reacts with acetic anhydride to form a highly reactive N-acylpyridinium intermediate[2]. This intermediate is highly susceptible to attack by the nitrophenolate, driving the esterification forward. DMAP is often preferred over pyridine as it is approximately 104 times more nucleophilic, owing to the resonance stabilization provided by its para-dimethylamino group.

DMAP-catalyzed acyl transfer mechanism for nitrophenylacetate synthesis.

Carbodiimide-Mediated Coupling (Steglich Esterification)

When utilizing free acetic acid instead of an anhydride, or when synthesizing highly sterically hindered nitrophenyl esters, Steglich esterification is the gold standard.3 successfully utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and DMAP to synthesize a library of sterically hindered nitrophenyl esters for biocatalytic hydrolysis studies[4]. The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then attacks this intermediate to form the reactive N-acylpyridinium species, preventing the undesired rearrangement of the O-acylisourea into an unreactive N-acylurea.

Green Chemistry & Microwave-Assisted Synthesis

Recent literature emphasizes the transition toward sustainable, solvent-free methodologies. demonstrated that expansive graphite serves as a highly efficient, recoverable solid acid catalyst for the acetylation of phenols. Pushing the boundaries of rapid synthesis, 5 reported a microwave-assisted protocol utilizing phthalimide-N-sulfonic acid under solvent-free conditions, achieving near-quantitative yields of 4-nitrophenyl acetate in mere minutes[6].

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative metrics and operational parameters of the primary synthetic strategies utilized for substituted nitrophenylacetates:

| Synthesis Strategy | Reagents | Catalyst | Reaction Conditions | Typical Yield | Reaction Time | Green Chemistry Profile |

| Organocatalytic Acyl Transfer | Acetic Anhydride | Pyridine / DMAP | DCM or Buffer, Ambient Temp | 85–95% | 1–3 Hours | Low (Requires chlorinated solvents) |

| Steglich Esterification | Acetic Acid | EDC + DMAP | DCM, 0°C to Ambient Temp | 90–95% | 4–12 Hours | Low (Atom economy reduced by urea byproduct) |

| Solid-Supported Catalysis | Acetic Anhydride | Expansive Graphite | Solvent-free or Reflux | ~90% | 1–2 Hours | High (Reusable catalyst, mild conditions) |

| Microwave-Assisted | Acetic Anhydride | Phthalimide-N-sulfonic acid | Solvent-free, Microwave | 88–95% | 2 Minutes | Very High (Solvent-free, rapid, organocatalyst) |

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality into the procedural steps.

Protocol A: Microwave-Assisted Solvent-Free Acetylation

Adapted from the rapid green-chemistry methodology of Ghogare[6].

-

Reagent Mixing: In a microwave-safe reaction vial, combine the substituted nitrophenol (1.0 mmol) and acetic anhydride (1.2 mmol). Causality: A slight excess of anhydride ensures complete conversion without complicating downstream purification.

-

Catalyst Addition: Add Phthalimide-N-Sulfonic acid (2 mol%) to the mixture.

-

Irradiation: Subject the solvent-free mixture to microwave irradiation (standard laboratory microwave reactor) for 2 minutes.

-

Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL). Wash the organic layer successively with saturated NaHCO3 (2 × 10 mL) to neutralize unreacted acetic anhydride/acid, followed by brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

-

Self-Validation Checkpoint: Confirm reaction completion via Thin Layer Chromatography (TLC) against the starting nitrophenol (Eluent: 8:2 Hexane:EtOAc). The product spot will exhibit a significantly higher Rf value due to the loss of the polar hydroxyl group. Validate the final product via 1H -NMR ( CDCl3 ): confirm the disappearance of the broad phenolic -OH peak (~6.5 ppm) and the emergence of a sharp methyl singlet at ~2.3 ppm corresponding to the acetate group[6].

Protocol B: Steglich Esterification Workflow

Adapted from the steric-overcoming methodology of Kocalar & Njoo[4].

-

Solvation: Dissolve the substituted nitrophenol (1.0 eq, 3.6 mmol) and acetic acid (2.0 eq) in anhydrous dichloromethane (DCM) within a round-bottom flask equipped with a magnetic stir bar.

-

Thermal Control: Cool the reaction mixture to 0°C using an ice bath. Causality: Lowering the temperature suppresses the unwanted rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

-

Activation: Add EDC hydrochloride (2.0 eq) and DMAP (0.3 eq) to the stirring solution.

-

Propagation: Allow the reaction to slowly warm to room temperature and stir until completion (typically 4-12 hours).

-

Purification: Quench the reaction with water. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Purify the crude product via silica gel column chromatography (gradient of 0-20% ethyl acetate in hexanes).

-

Self-Validation Checkpoint: During the reaction, the formation of a white precipitate (dialkylurea byproduct) serves as a visual indicator of successful carbodiimide activation. Post-purification, validate via 13C -NMR, ensuring the presence of the ester carbonyl carbon at ~169 ppm[4].

Step-by-step experimental workflow for Steglich esterification.

Conclusion

The synthesis of substituted nitrophenylacetates has evolved significantly from classical, solvent-heavy Schotten-Baumann conditions. By understanding the electronic causality of the nitrophenyl ring, researchers can select the appropriate catalytic modality—ranging from DMAP-driven organocatalysis for standard substrates to Steglich coupling for sterically hindered variants. Furthermore, the integration of microwave-assisted and solid-supported green chemistry protocols now allows for rapid, high-yield synthesis with minimal environmental impact, streamlining downstream drug development and biochemical assay formulation.

References

-

Jin, T.-S., Ma, Y.-R., Li, T.-S., & Duan, G. (1999). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. niscpr.res.in.

-

Ghogare, R. S. (2024). Microwave-assisted acetylation of alcohols, phenols, and amines using phthalimide-N-sulfonic acid as an organo-catalyst under solvent-free conditions. Organic Communications (acgpubs.org). 5

-

Kocalar, S., & Njoo, E. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Journal of Emerging Investigators. 3

-

van der Helm, M. P., Wang, C.-L., Fan, B., Macchione, M., Mendes, E., & Eelkema, R. (2020). Organocatalytic Control over a Fuel-Driven Transient-Esterification Network. Angewandte Chemie International Edition (nih.gov). 1

Sources

- 1. Organocatalytic Control over a Fuel-Driven Transient-Esterification Network* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organocatalytic Control over a Fuel‐Driven Transient‐Esterification Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. ACG Publications - Microwave-assisted acetylation of alcohols, phenols, and amines using phthalimide-N-sulfonic acid as an organo-catalyst under solvent-free conditions [acgpubs.org]

- 6. acgpubs.org [acgpubs.org]

Methyl 2,4-difluoro-6-nitrophenylacetate: A Comprehensive Guide to Safety, Handling, and Reactivity

Executive Summary

Methyl 2,4-difluoro-6-nitrophenylacetate (CAS: 1806313-82-5) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceuticals, such as fluoroquinolone antibiotics and complex benzoxazine derivatives. While its dense functionalization enables rapid generation of molecular complexity, it simultaneously introduces severe chemical, thermal, and toxicological hazards.

This whitepaper provides an in-depth, causality-driven framework for researchers and drug development professionals to safely handle, store, and react this intermediate. By understanding the mechanistic underpinnings of its reactivity, laboratories can implement self-validating protocols that ensure both scientific integrity and occupational safety.

Structural Hazard Profiling & Causality

The hazard profile of Methyl 2,4-difluoro-6-nitrophenylacetate is directly dictated by the synergistic effects of its three primary functional groups:

-

The Nitro Group (-NO₂): Aromatic nitro compounds are inherently energetic. The N-O bonds are susceptible to homolytic cleavage under thermal stress, which can initiate a radical-driven, autocatalytic decomposition 1. Furthermore, the nitro group acts as a powerful electron-withdrawing group (EWG), severely descreening the aromatic ring.

-